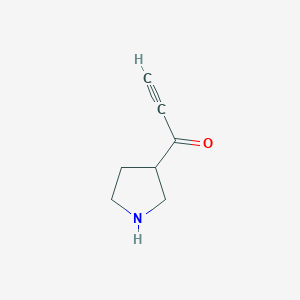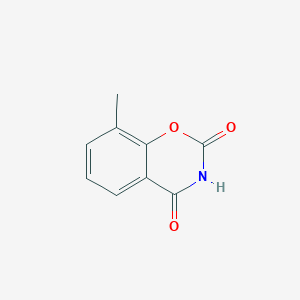
8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione is an organic compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivative in the presence of a dehydrating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
作用機序
The mechanism of action of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed study.
類似化合物との比較
Similar Compounds
2H-1,3-Benzoxazine-2,4(3H)-dione: Lacks the methyl group at the 8-position.
8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione derivatives: Compounds with different substituents on the benzoxazine ring.
Uniqueness
This compound is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other benzoxazine compounds.
特性
CAS番号 |
24088-78-6 |
|---|---|
分子式 |
C9H7NO3 |
分子量 |
177.16 g/mol |
IUPAC名 |
8-methyl-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)13-9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) |
InChIキー |
GFRDROUPIRHZFD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13220135.png)




![[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B13220179.png)
![N-[(3-Formylphenyl)methyl]propanamide](/img/structure/B13220190.png)
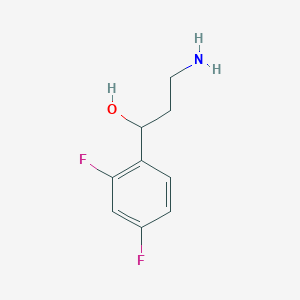
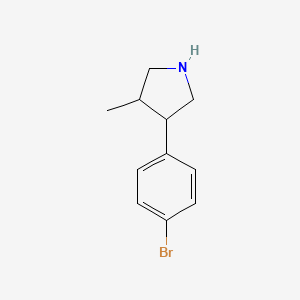
![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13220206.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid](/img/structure/B13220217.png)
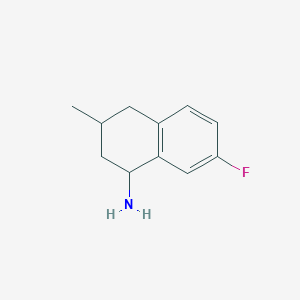
![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13220227.png)
